molecular formula C16H25N5 B15050605 [(1-cyclopentyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine

[(1-cyclopentyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine

Cat. No.: B15050605
M. Wt: 287.40 g/mol
InChI Key: DGEXPWYRSYRZMX-UHFFFAOYSA-N
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Description

[(1-cyclopentyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound features two pyrazole rings, each substituted with cyclopentyl and propyl groups, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-cyclopentyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine typically involves the following steps:

    Formation of Pyrazole Rings: The pyrazole rings can be synthesized through the reaction of hydrazine with 1,3-diketones or β-keto esters under acidic or basic conditions.

    Substitution Reactions: The cyclopentyl and propyl groups are introduced through substitution reactions. For instance, cyclopentyl bromide and propyl bromide can be used as alkylating agents in the presence of a base such as potassium carbonate.

    Coupling of Pyrazole Rings: The two pyrazole rings are then coupled using a suitable linker, such as a methylene bridge, through a condensation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms of the pyrazole rings.

    Reduction: Reduction reactions can occur at the carbon-nitrogen double bonds within the pyrazole rings.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Bases like sodium hydride or potassium carbonate are used to facilitate nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce dihydropyrazoles.

Scientific Research Applications

[(1-cyclopentyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Materials Science: It can be used in the development of novel materials with unique electronic and optical properties.

    Biological Studies: The compound is studied for its effects on cellular processes and its potential as a biochemical probe.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of [(1-cyclopentyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid
  • 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylic acid
  • 1-(4-nitrophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid

Uniqueness

[(1-cyclopentyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine is unique due to its dual pyrazole structure with distinct cyclopentyl and propyl substitutions. This structural configuration imparts specific chemical and biological properties that differentiate it from other pyrazole derivatives.

Properties

Molecular Formula

C16H25N5

Molecular Weight

287.40 g/mol

IUPAC Name

N-[(1-cyclopentylpyrazol-4-yl)methyl]-1-(1-propylpyrazol-4-yl)methanamine

InChI

InChI=1S/C16H25N5/c1-2-7-20-12-14(10-18-20)8-17-9-15-11-19-21(13-15)16-5-3-4-6-16/h10-13,16-17H,2-9H2,1H3

InChI Key

DGEXPWYRSYRZMX-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C=N1)CNCC2=CN(N=C2)C3CCCC3

Origin of Product

United States

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